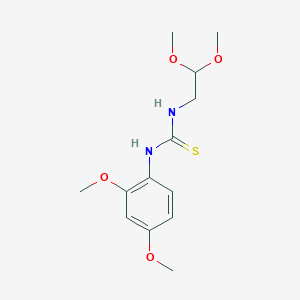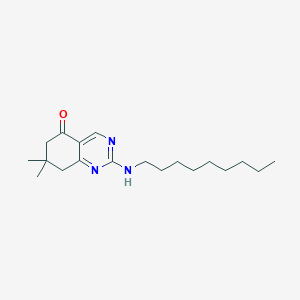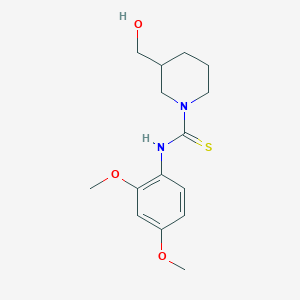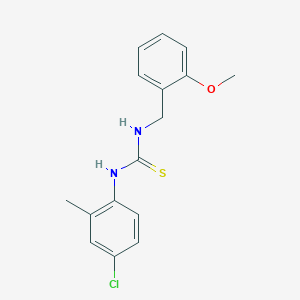![molecular formula C27H30N2O3S B215843 N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide, commonly known as DMHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of DMHP is not fully understood. However, it has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMHP has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects
DMHP has been shown to have various biochemical and physiological effects, including antipsychotic, antidepressant, anticancer, and neuroprotective effects. DMHP has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels. DMHP has also been shown to reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
DMHP has several advantages for lab experiments, including its unique structure, high affinity for the sigma-1 receptor, and potential as a scaffold for the design of new drugs. However, DMHP has several limitations, including its low solubility in water and potential toxicity.
未来方向
There are several future directions for the study of DMHP. One direction is the development of new DMHP derivatives with improved pharmacological properties. Another direction is the study of the mechanism of action of DMHP and its potential as a drug lead compound for the treatment of various diseases. Additionally, the study of the sigma-1 receptor and its role in various physiological processes is an area of active research that could lead to new insights into the pharmacological effects of DMHP.
合成方法
DMHP has been synthesized using various methods, including the reaction of 1-(2,4-dimethoxyphenyl)piperidin-4-ol with diphenylmethyl chloride followed by reaction with thiourea. Another method involves the reaction of 1-(2,4-dimethoxyphenyl)piperidin-4-ol with diphenylmethyl bromide followed by reaction with thiourea. The yield of DMHP using these methods ranges from 40% to 80%.
科学研究应用
DMHP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMHP has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMHP has also been shown to have potential antipsychotic and antidepressant effects.
In pharmacology, DMHP has been studied for its potential as a drug lead compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMHP has been shown to have potential anticancer activity by inhibiting the growth of cancer cells. DMHP has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In medicinal chemistry, DMHP has been studied for its potential as a scaffold for the design of new drugs. DMHP has a unique structure that can be modified to create new compounds with improved pharmacological properties.
属性
产品名称 |
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
|---|---|
分子式 |
C27H30N2O3S |
分子量 |
462.6 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C27H30N2O3S/c1-31-23-13-14-24(25(19-23)32-2)28-26(33)29-17-15-22(16-18-29)27(30,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,22,30H,15-18H2,1-2H3,(H,28,33) |
InChI 键 |
ULCHUAYMSNTJHW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)



![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)


